

Application Notes and Protocols for Brigatinib-13C6 in Animal Pharmacokinetic Studies

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Compound of Interest

Compound Name: Brigatinib-13C6

Cat. No.: B15142813

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Introduction to Brigatinib and the Role of Stable Isotope Labeling

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and other key oncogenic drivers such as ROS1, Insulin-like growth factor-1 receptor (IGF-1R), and FLT-3.[1] It is utilized in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[2] Understanding the pharmacokinetic (PK) profile of Brigatinib is crucial for optimizing its therapeutic efficacy and safety. The use of stable isotope-labeled compounds, such as **Brigatinib-13C6**, offers a significant advantage in preclinical pharmacokinetic studies. By replacing six of the natural carbon-12 atoms with carbon-13, **Brigatinib-13C6** becomes chemically identical to the unlabeled drug but distinguishable by mass spectrometry. This allows for the simultaneous administration and quantification of both the labeled and unlabeled drug, enabling more precise and controlled pharmacokinetic assessments.

The primary application of **Brigatinib-13C6** in animal models is to serve as an internal standard for the accurate quantification of Brigatinib in biological matrices. Furthermore, co-administration of Brigatinib and **Brigatinib-13C6** can be employed in "cassette" dosing studies to compare different formulations or administration routes within the same animal, thereby reducing inter-animal variability.

Application Notes

These application notes provide a framework for designing and executing pharmacokinetic studies of Brigatinib in animal models utilizing **Brigatinib-13C6**. The provided data from a study in rats with unlabeled Brigatinib serves as a representative example of the pharmacokinetic profile that can be expected.

Objective

To determine the pharmacokinetic profile of Brigatinib in a relevant animal model (e.g., Sprague-Dawley rats) following oral administration. This includes the assessment of key PK parameters such as maximum plasma concentration (C_{max}), time to reach maximum concentration (T_{max}), area under the plasma concentration-time curve (AUC), half-life (t_{1/2}), and volume of distribution (V_d).

Rationale for Using Brigatinib-13C6

- **Internal Standard:** **Brigatinib-13C6** is the ideal internal standard for the LC-MS/MS quantification of Brigatinib. Its identical chemical and physical properties ensure that it behaves similarly to the analyte during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects.
- **Reduced Variability:** In comparative pharmacokinetic studies, co-administering the labeled and unlabeled compound allows for a direct comparison of different formulations or routes of administration within the same animal, minimizing the impact of inter-individual physiological differences.

Expected Outcomes

Based on a study in Sprague-Dawley rats administered a single 5 mg/kg oral dose of Brigatinib, the following pharmacokinetic parameters were observed and can be considered as a reference for similar studies.[3]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of Brigatinib in rat plasma and brain tissue following a single oral administration of 5 mg/kg.[3]

Table 1: Pharmacokinetic Parameters of Brigatinib in Rat Plasma[3]

Parameter	Units	Value (Mean ± SD)
Cmax	ng/mL	537.85 ± 185.55
Tmax	min	260.00 ± 30.98
AUC(0-t)	ng·min/mL	261528.73 ± 86227.28
t1/2	min	189.41 ± 20.55
Vd	L/kg	5.66 ± 1.94
CL/F	L/min/kg	0.022 ± 0.010

Table 2: Pharmacokinetic Parameters of Brigatinib in Rat Brain Homogenate[3]

Parameter	Units	Value (Mean ± SD)
Cmax	ng/g	100.93 ± 15.34
Tmax	min	300.00 ± 60.00
AUC(0-t)	ng·min/g	58245.54 ± 10321.14
t1/2	min	215.43 ± 34.21

Experimental Protocols

Animal Model and Dosing

- Animal Model: Male Sprague-Dawley rats (180-220 g).
- Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard laboratory chow and water.[3]
- Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
- Fasting: Fast animals for 12 hours prior to dosing, with free access to water.[3]

- Dosing Formulation: Dissolve Brigatinib in a suitable vehicle, for example, a mixture of ethanol and 0.5% methylcellulose (1:19 v/v).[3]
- Administration: Administer a single oral dose of 5 mg/kg via oral gavage.

Sample Collection

- Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, 720, and 1440 minutes) into heparinized tubes.
- Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
- Brain Tissue Collection: At the end of the study (e.g., 24 hours post-dose), euthanize the animals and collect the brains. Rinse the brains with cold saline and store at -80°C until analysis.

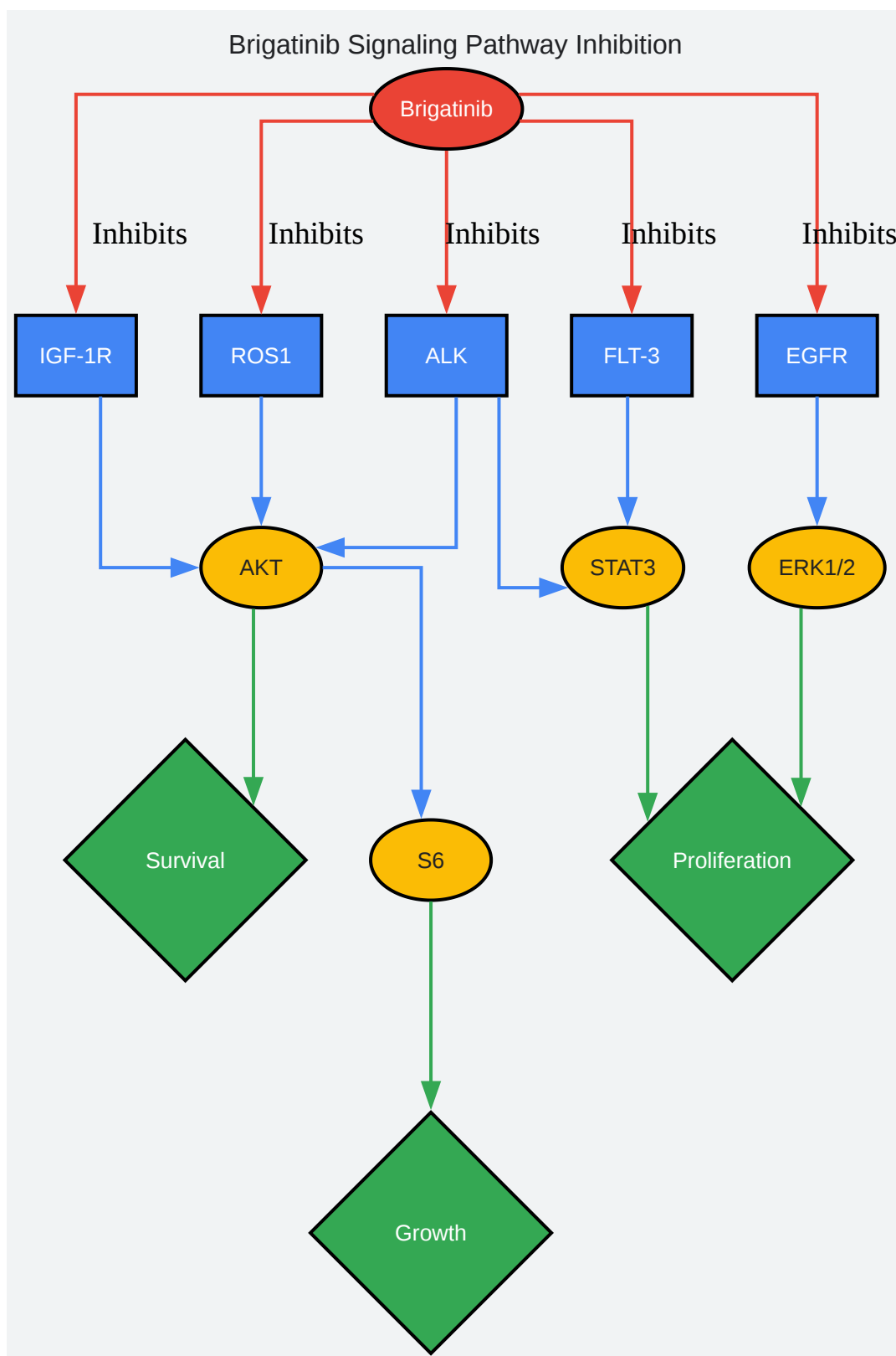
Sample Preparation for LC-MS/MS Analysis

- Plasma Sample Preparation:
 - To 30 µL of plasma, add 100 µL of the internal standard solution (**Brigatinib-13C6** in methanol).[3]
 - Add 150 µL of methanol for protein precipitation.[3]
 - Vortex the mixture for 1 minute.[3]
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
 - Transfer the supernatant to a clean tube for LC-MS/MS analysis.[3]
- Brain Homogenate Preparation:
 - Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline).
 - Follow the same protein precipitation procedure as for the plasma samples.

LC-MS/MS Analysis

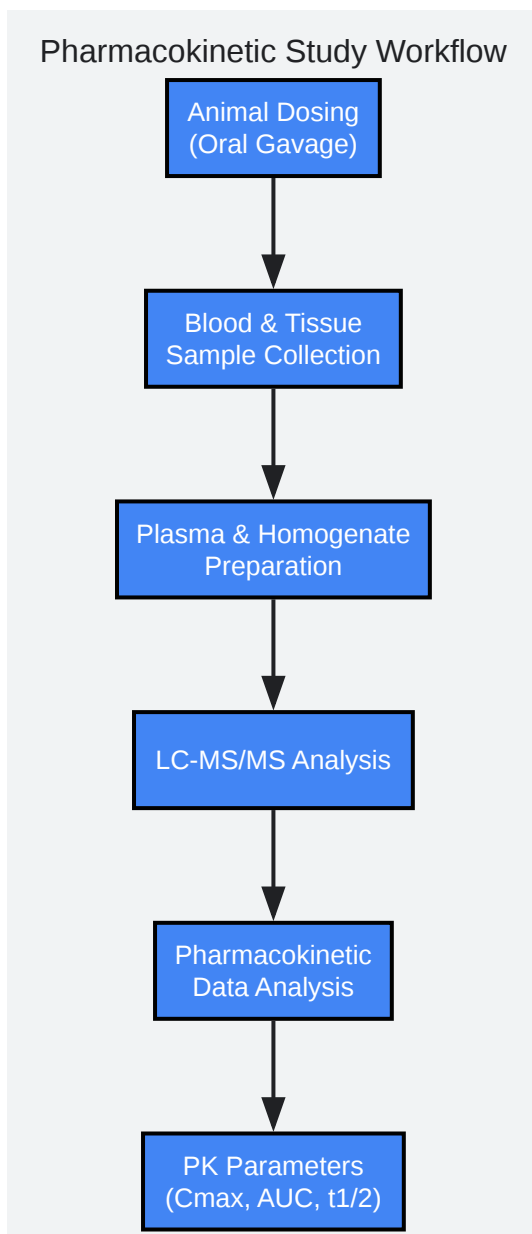
- Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (e.g., TSQ Quantum Ultra).[3]
- Chromatographic Column: ODS column (e.g., Inertsil ODS-3, 50 mm × 4.6 mm, 5 µm).[3]
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[3]
- Flow Rate: 0.5 mL/min.[3]
- Ionization Mode: Positive electrospray ionization (ESI).[3]
- Mass Transitions:
 - Brigatinib: m/z 584.3 → 484.1
 - **Brigatinib-13C6**: m/z 590.3 → 490.1 (Predicted)

Visualizations



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Caption: Inhibition of key signaling pathways by Brigatinib.



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Caption: Workflow for a typical animal pharmacokinetic study.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Brigatinib-13C6 in Animal Pharmacokinetic Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142813#using-brigatinib-13c6-for-pharmacokinetic-studies-in-animal-models]

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